REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH:11]1([C:14]([N:16]2[CH2:21][CH2:20][CH:19]([OH:22])[CH2:18][CH2:17]2)=[O:15])[CH2:13][CH2:12]1.C(N(CC)CC)C>ClC(Cl)C.ClCCl>[CH:11]1([C:14]([N:16]2[CH2:21][CH2:20][C:19](=[O:22])[CH2:18][CH2:17]2)=[O:15])[CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)N1CCC(CC1)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
131 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was gradually dropped at -67° C
|
Type
|
ADDITION
|
Details
|
was dropped into the above solution at -67° C
|
Type
|
CUSTOM
|
Details
|
by returning to room temperature
|
Type
|
CUSTOM
|
Details
|
The resultant salt was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was once concentrated
|
Type
|
ADDITION
|
Details
|
after which water was added to the concentrate
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying with anhydrous magnesium sulfate
|
Type
|
EXTRACTION
|
Details
|
Moreover, the aqueous phase was extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
dried similarly
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resultant reside was purified by the use of silica gel column chromatography (elution solvent: ethyl acetate:hexane=3:7)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)N1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |